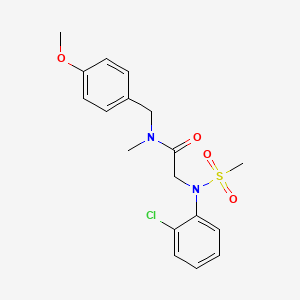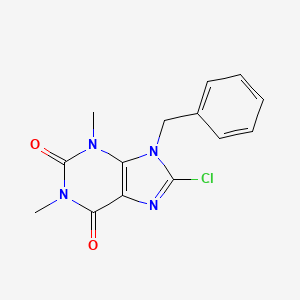![molecular formula C24H23BrN4O3S2 B12484772 5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484772.png)
5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while substitution of the bromine atom can introduce various functional groups, such as amines or alkyl groups.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and piperazine moiety are key structural features that enable the compound to bind to proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: This compound features a similar bromine and methoxy substitution pattern but differs in its imine functionality.
2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol: Another related compound with a bromine and methoxy group, but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring and piperazine moiety distinguishes it from other similar compounds, providing unique opportunities for research and application.
Propiedades
Fórmula molecular |
C24H23BrN4O3S2 |
|---|---|
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H23BrN4O3S2/c1-32-20-9-4-16(25)15-19(20)22(30)27-24(33)26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)21-3-2-14-34-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,33) |
Clave InChI |
KKVJVPMLBZOKLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B12484694.png)
![3-hydroxy-7,7-dimethyl-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484695.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12484706.png)
![{4-[(3,3-Diphenylpropanoyl)amino]phenyl}acetic acid](/img/structure/B12484714.png)
![4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484720.png)
![1-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484727.png)
![N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12484728.png)

![[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B12484739.png)
![N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12484743.png)

![1-(1-{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}piperidin-4-yl)-4-phenylpiperazine](/img/structure/B12484761.png)
